![molecular formula C25H23N3O2 B2465324 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide CAS No. 1390923-81-5](/img/structure/B2465324.png)
2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C24H24N2O, with a molecular weight of approximately 372.46 g/mol. The compound features a cyano group, an enamide structure, and a complex aromatic system that may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, a study on 3-cyano-2-substituted pyridines demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells by enhancing cytochrome c release from mitochondria, thereby activating mitochondrial apoptotic pathways .
Case Study: Apoptosis Induction
In vitro studies have shown that certain derivatives of cyanopyridines can reduce the expression of key proteins involved in cell migration and survival, such as phospho-AKT and β-catenin. These findings suggest that the compound may serve as a lead structure for developing more potent anticancer agents .
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : Promoting mitochondrial pathways leading to cell death.
- Inhibition of Migration : Reducing the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
- Targeting Specific Pathways : Compounds with similar structures have been shown to inhibit farnesyltransferase, an enzyme involved in cancer cell proliferation .
Data Table: Biological Activity Comparison
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
9a | 7.12 | Apoptosis induction |
5-FU | 12.19 | Antimetabolite |
9b | 8.22 | Migration inhibition |
Note: IC50 values indicate the concentration required to inhibit 50% of target activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide?
- Methodology :
Substitution Reaction : React 3,5-dimethyl-4-fluoronitrobenzene with pyridin-2-ylmethanol under alkaline conditions (e.g., K₂CO₃/DMF) to introduce the pyridylmethoxy group .
Reduction : Reduce the nitro group to an amine using Fe powder in acidic conditions (e.g., HCl/EtOH) .
Condensation : React the resulting aniline derivative with cyanoacetic acid using a coupling agent (e.g., DCC or EDC·HCl) to form the α,β-unsaturated cyanoenamide scaffold .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted intermediates.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of the compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyridine and substituted phenyl rings) and methyl groups (δ 2.0–2.5 ppm). The cyano group’s electron-withdrawing effect deshields adjacent protons, appearing as a singlet near δ 7.5–8.0 ppm .
- IR Spectroscopy : Confirm the presence of C≡N (stretch ~2200 cm⁻¹) and amide C=O (stretch ~1650 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺).
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments for this compound?
- Methodology :
Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., DCM/hexane). Use SHELXL for refinement to resolve ambiguities in bond lengths/angles and confirm the enamide’s (E)-configuration .
Data Analysis : Compare experimental bond distances (e.g., C=C in enamide: ~1.34 Å) with DFT-calculated values to validate geometry .
- Example : A discrepancy in pyridylmethoxy orientation could arise from poor crystal quality; repeat crystallization with alternative solvents (e.g., EtOAc/MeOH).
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Methodology :
Analog Synthesis : Modify substituents (e.g., replace 3-methylphenyl with halogenated aryl groups) to assess electronic effects on target binding .
Biological Assays : Test inhibition of kinases or receptors (e.g., IC₅₀ measurements via fluorescence polarization or SPR). Correlate substituent bulk/hydrophobicity with activity .
- Data Contradiction Example : If a methyl group enhances activity in vitro but reduces solubility, introduce polar groups (e.g., -OH, -OMe) on the phenyl ring .
Q. How can computational methods predict metabolic stability or toxicity?
- Methodology :
Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites .
ADMET Prediction : Employ tools like SwissADME to estimate logP, solubility, and hepatotoxicity. Validate with in vitro microsomal assays .
特性
IUPAC Name |
2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17-7-6-9-22(11-17)28-25(29)21(15-26)14-20-12-18(2)24(19(3)13-20)30-16-23-8-4-5-10-27-23/h4-14H,16H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURXMECXFPNUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)C)OCC3=CC=CC=N3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。